molecular formula C23H22ClN5O3 B10834017 4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one

4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one

Cat. No.: B10834017
M. Wt: 451.9 g/mol
InChI Key: SIMRWGQXBPBXAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-23 involves multiple steps, starting with the formation of key intermediates through reactions such as halogenation, cyclization, and amide formation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of PMID25522065-Compound-23 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: PMID25522065-Compound-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

PMID25522065-Compound-23 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25522065-Compound-23 involves the selective inhibition of cathepsin K. By binding to the active site of the enzyme, it prevents the breakdown of collagen and other extracellular matrix components, thereby reducing cartilage and bone degradation. This inhibition is crucial in managing osteoarthritic conditions and other diseases where cathepsin K is implicated .

Comparison with Similar Compounds

  • PMID25522065-Compound-10
  • PMID25522065-Compound-11
  • PMID25522065-Compound-12
  • PMID25522065-Compound-13
  • PMID25522065-Compound-14

Comparison: PMID25522065-Compound-23 stands out due to its high selectivity and potency in inhibiting cathepsin K compared to similar compounds. Its unique structure allows for effective binding and inhibition, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

2-[5-[4-[(5-chloropyridin-2-yl)methoxy]-2-oxopyridin-1-yl]pyridin-2-yl]-2,7-diazaspiro[3.5]nonan-3-one

InChI

InChI=1S/C23H22ClN5O3/c24-16-1-2-17(26-12-16)14-32-19-5-10-28(21(30)11-19)18-3-4-20(27-13-18)29-15-23(22(29)31)6-8-25-9-7-23/h1-5,10-13,25H,6-9,14-15H2

InChI Key

SIMRWGQXBPBXAH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C2=O)C3=NC=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)Cl

Origin of Product

United States

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